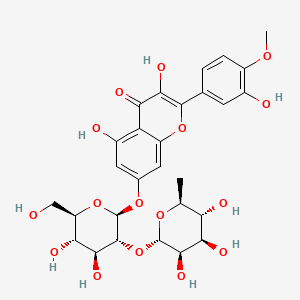
9-(1-(tert-Butyldimethylsilyl)-2-phenylethyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole: is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the t-butyldimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole, and a solvent like dimethylformamide. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of deprotected carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex carbazole derivatives, which are valuable in organic electronics and materials science.
Biology: In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The presence of the t-butyldimethylsilyl group can enhance the bioavailability and stability of these compounds.
Medicine: Carbazole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent thermal and chemical stability .
Wirkmechanismus
The mechanism of action of 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The t-butyldimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The carbazole core can interact with biological targets, such as enzymes and receptors, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 9-Phenyl-9H-carbazole
- 9-(2-Phenylethyl)-9H-carbazole
- 9-(t-Butyldimethylsilyl)-9H-carbazole
Uniqueness: The presence of both the t-butyldimethylsilyl group and the phenylethyl group in 9-[1-(t-Butyldimethylsilyl)-2-phenylethyl]-9H-carbazole makes it uniqueThe t-butyldimethylsilyl group provides protection during synthetic processes, while the phenylethyl group contributes to the compound’s overall reactivity and functionality .
Eigenschaften
Molekularformel |
C26H31NSi |
|---|---|
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
tert-butyl-(1-carbazol-9-yl-2-phenylethyl)-dimethylsilane |
InChI |
InChI=1S/C26H31NSi/c1-26(2,3)28(4,5)25(19-20-13-7-6-8-14-20)27-23-17-11-9-15-21(23)22-16-10-12-18-24(22)27/h6-18,25H,19H2,1-5H3 |
InChI-Schlüssel |
VWIGFPZVNDFLGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C(CC1=CC=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)



![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)



![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)




